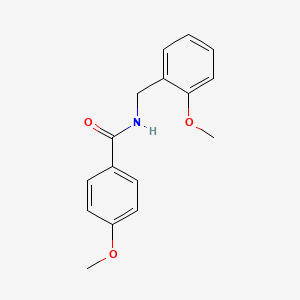

4-methoxy-N-(2-methoxybenzyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

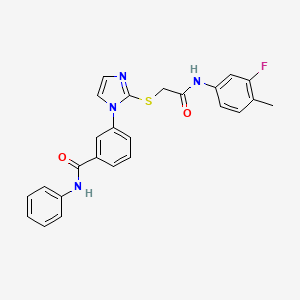

4-Methoxy-N-(2-methoxybenzyl)benzamide is a benzamide derivative. It has a molecular formula of C16H17NO3 and a molecular weight of 271.31108 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with methoxy and methoxybenzyl substituents . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results .Aplicaciones Científicas De Investigación

1. Use in Amidine Protection for Solution Phase Library Synthesis

The application of 4-methoxybenzyl-4-nitrophenylcarbonate, related to 4-methoxy-N-(2-methoxybenzyl)benzamide, in the N-protection of amidinonaphthol demonstrates its utility in the synthesis of substituted benzamidines. The introduction of the 4-methoxybenzyloxycarbonyl group and mild deprotection conditions highlight its suitability for multiparallel solution phase synthesis (Bailey et al., 1999).

2. Role in Antioxidant Action of Capsaicin Analogues

A study exploring the antioxidant potential of capsaicin analogues, which include compounds similar to this compound, revealed their ability to act as antioxidants. The study provides insights into the most reactive sites for hydrogen atom abstraction and proton transfer, critical for understanding the antioxidant mechanism in different mediums (Yancheva et al., 2020).

3. Synthesis of Fatty Acid Derived 4-methoxybenzylamides for Antimicrobial Application

Research on the synthesis of fatty acid amides related to this compound demonstrated potent antimicrobial properties. The study highlights the significance of the hydroxy group in the fatty acid chain, contributing to strong antifungal and antibacterial activities (Nengroo et al., 2021).

4. Photocatalytic Oxidation Studies

The photocatalytic oxidation of derivatives such as 4-methoxybenzyl alcohol, closely related to this compound, into corresponding aldehydes on a TiO2 photocatalyst under O2 atmosphere has been researched. This study is critical for understanding the photocatalytic properties and reaction mechanisms under visible light irradiation (Higashimoto et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

4-methoxy-N-[(2-methoxyphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-19-14-9-7-12(8-10-14)16(18)17-11-13-5-3-4-6-15(13)20-2/h3-10H,11H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHBASPTHVVGMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(3,4-Dimethylphenyl)-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2428866.png)

![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]prop-2-ynamide](/img/structure/B2428871.png)

![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2428873.png)

![(Z)-3-(3-methoxypropyl)-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2428874.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2428888.png)